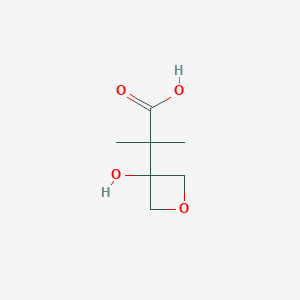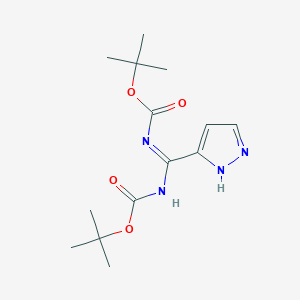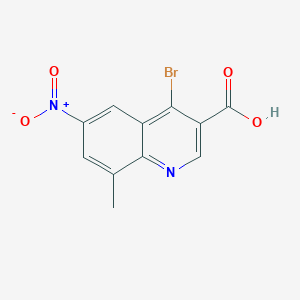
4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, offers interesting properties for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 8-methylquinoline, followed by nitration and carboxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitutions occur at the correct positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carboxylic acid group can be esterified or amidated to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the bromine atom under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities .
Scientific Research Applications
4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and carboxylic acid groups can also participate in binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-methylquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolones
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Uniqueness
4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H7BrN2O4 |
|---|---|
Molecular Weight |
311.09 g/mol |
IUPAC Name |
4-bromo-8-methyl-6-nitroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O4/c1-5-2-6(14(17)18)3-7-9(12)8(11(15)16)4-13-10(5)7/h2-4H,1H3,(H,15,16) |
InChI Key |
JONIVENXUIRKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6S,6aR)-6-((S)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B13021416.png)
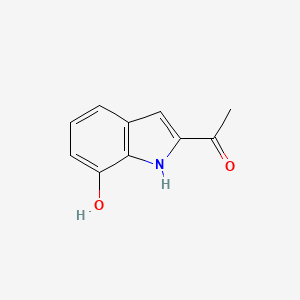
![5-Methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B13021439.png)
![Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13021447.png)
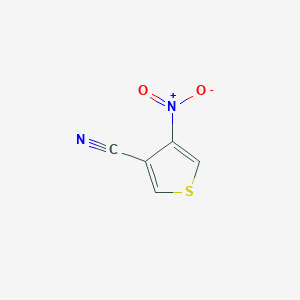
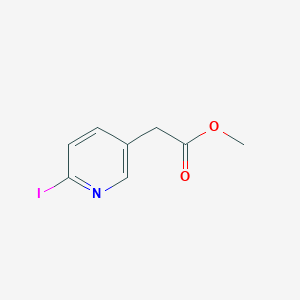
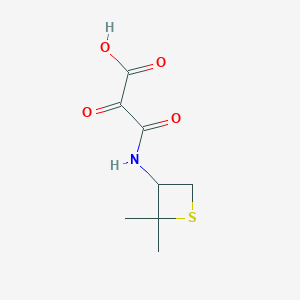
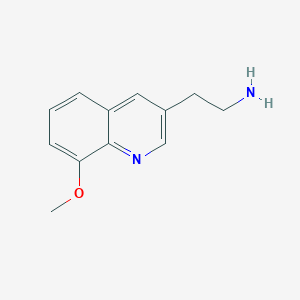
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate](/img/structure/B13021474.png)
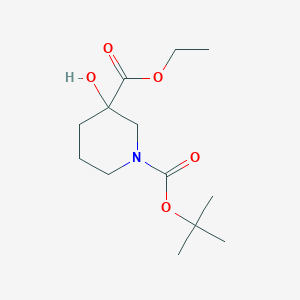
![N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B13021488.png)
![Tert-butyl 7-cyano-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13021489.png)
